ethyl (3S)-1-methylpiperidine-3-carboxylate

Description

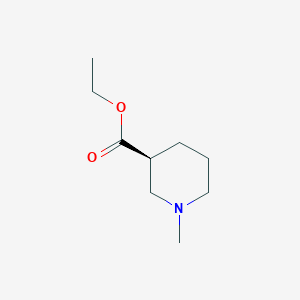

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJJNMLPRDRTCO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-1-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of (3S)-1-methylpiperidine-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of acyl chlorides. In this approach, (3S)-1-methylpiperidine-3-carboxylic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (3S)-1-methylpiperidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl (3S)-1-methylpiperidine-3-carboxylate, a chiral ester compound featuring a piperidine ring, holds significant interest in organic chemistry and pharmaceutical research. The (3S) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.

Scientific Research Applications

Ethyl (3S)-1-methylpiperidine-3-carboxylate has applications in scientific research:

- Chemistry It serves as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.

- Biology It is studied for potential interactions with biological targets, including enzymes and receptors.

- Medicine It is investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

- Industry It is utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Case Studies

A notable case study involved the use of ethyl (3R)-1-methylpiperidine-3-carboxylate (enantiomer of ethyl (3S)-1-methylpiperidine-3-carboxylate) in animal models to assess its effects on pain modulation. Mice treated with this compound showed significant reductions in pain responses compared to controls, suggesting potential applications in pain management therapies.

Therapeutic Potential

Given its biological activity, this compound holds promise for various therapeutic applications:

- Neurological Disorders Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as anxiety disorders and chronic pain.

- Cancer Therapy Research indicates that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in tumor cells.

Other compounds

- Ethyl (3S)-piperidine-3-carboxylate It is an important pharmaceutical and pesticide intermediate, especially in sedative drugs and anti-arrhythmia drugs . It is also used in neuropeptide receptor inhibitors, integrin inhibitors and other drugs in the clinical research stage, as well as in chiral catalysts and chiral resolution .

- (S)-Ethyl 3-methylpiperidine-3-carboxylate This compound has synonyms such as (S)-Ethyl 3-methylpiperidine-3-carboxylate, ethyl (3S)-3-methylpiperidine-3-carboxylate, (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester and Ethyl (S)-3-methyl-3-piperidinecarboxylate .

Mechanism of Action

The mechanism of action of ethyl (3S)-1-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to its active form in the body. The active form can interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific drug design and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares ethyl (3S)-1-methylpiperidine-3-carboxylate with structurally related piperidine derivatives:

Key Observations:

- Ester Group Influence : Replacement of the ethyl ester (target compound) with a methyl ester (1690-72-8) reduces molecular weight and increases volatility. Ethyl esters generally exhibit higher lipophilicity (logP) than methyl esters, impacting solubility and membrane permeability .

- Substituent Effects : The 4-chlorophenyl group in 205805-13-6 introduces steric bulk and electronic modulation, likely enhancing binding affinity in drug-receptor interactions .

- Ring Complexity: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () features a bicyclic framework, which may confer rigidity and alter metabolic stability compared to monocyclic analogs .

Ethyl (3S)-1-Methylpiperidine-3-Carboxylate

- Applications : Primarily as a chiral building block in pharmaceuticals. Its discontinuation suggests niche use or replacement by more stable analogs .

Methyl 1-Methylpiperidine-3-Carboxylate (1690-72-8)

- Synthesis : Likely via direct esterification of the corresponding acid.

- Applications : Intermediate in fine chemical synthesis; simpler structure favors cost-effective production .

(3S,4S)-Methyl 4-(4-Chlorophenyl)-1-Methylpiperidine-3-Carboxylate (205805-13-6)

- Synthesis : Multi-step process involving sulfonylation or cross-coupling to introduce the chlorophenyl group .

- Applications: Potential use in kinase inhibitors or antimicrobial agents due to halogenated aromatic motifs .

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

Biological Activity

Ethyl (3S)-1-methylpiperidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl (3S)-1-methylpiperidine-3-carboxylate possesses the molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features a piperidine ring with an ethyl ester at the carboxylic acid position and a methyl group at the 3-position. Its unique stereochemistry plays a significant role in its biological interactions.

The biological activity of ethyl (3S)-1-methylpiperidine-3-carboxylate is primarily attributed to its interactions with various neurotransmitter receptors. Preliminary studies suggest that it may modulate the activity of dopamine and serotonin receptors, indicating potential implications for mood regulation and behavioral modulation .

Potential Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.

- Enzyme Modulation : As an intermediate in biochemical pathways, it can affect enzyme-substrate interactions, which are crucial for various metabolic processes .

Biological Activity Overview

The following table summarizes the key biological activities associated with ethyl (3S)-1-methylpiperidine-3-carboxylate:

Neuropharmacological Studies

Research indicates that ethyl (3S)-1-methylpiperidine-3-carboxylate may exhibit neuropharmacological effects through its interaction with central nervous system receptors. For instance, studies have demonstrated its ability to modulate receptor activity, which could lead to therapeutic applications in treating mood disorders.

Anticancer Activity

A study focused on piperidine derivatives highlighted the potential anticancer properties of compounds similar to ethyl (3S)-1-methylpiperidine-3-carboxylate. These compounds showed improved cytotoxicity against various cancer cell lines compared to standard treatments, suggesting a promising avenue for further investigation .

Enzyme Studies

As an intermediate in organic synthesis, ethyl (3S)-1-methylpiperidine-3-carboxylate has been utilized in research to explore enzyme-substrate interactions. This aspect is crucial for developing targeted therapies that can modulate specific biochemical pathways effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.